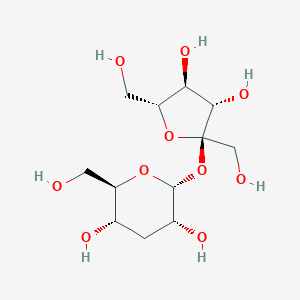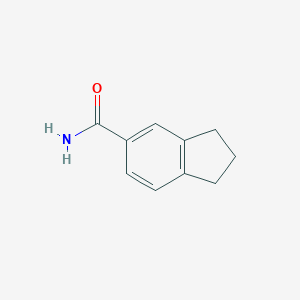
2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as indenylamide and has a unique chemical structure that makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-dihydro-1H-indene-5-carboxamide has a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and can be easily purified. Another advantage is its diverse range of potential applications, making it a versatile molecule for studying various biological and chemical processes.
One limitation of using 2,3-dihydro-1H-indene-5-carboxamide is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and exposure time when using the compound in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective synthesis. Another direction is the exploration of the compound's potential applications in other fields, such as catalysis and material science. Additionally, further studies on the compound's mechanism of action and potential side effects could provide valuable insights into its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,3-dihydro-1H-indene-5-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction between indene and isocyanate in the presence of a catalyst such as triethylamine. This method yields a high purity product and can be easily scaled up for large-scale synthesis. Other methods include the use of Grignard reagents or palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activity. The compound has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been studied for its use in material science, specifically as a building block for the synthesis of polymers and other materials.
Propiedades
Número CAS |
103204-17-7 |
|---|---|
Nombre del producto |
2,3-dihydro-1H-indene-5-carboxamide |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
Clave InChI |
GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Sinónimos |
5-Indancarboxamide(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



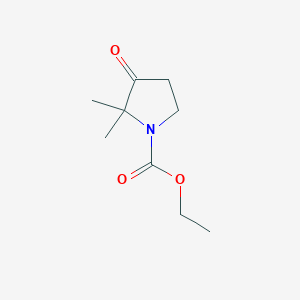
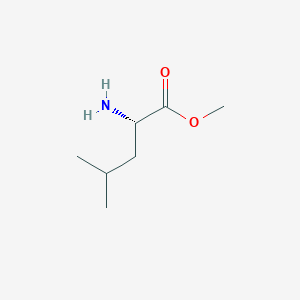
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
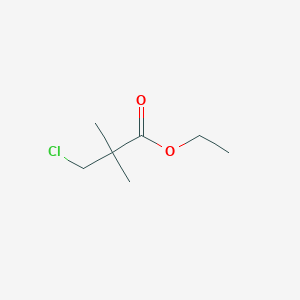
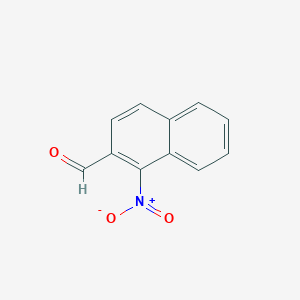
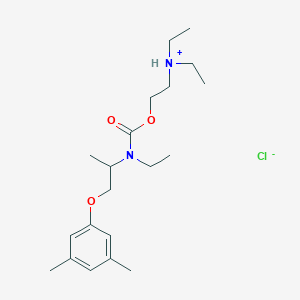
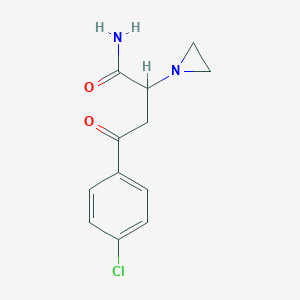
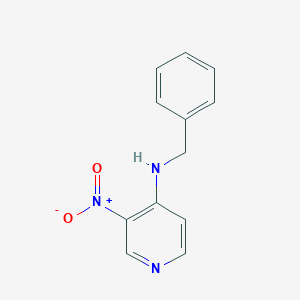
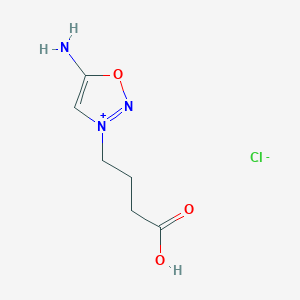
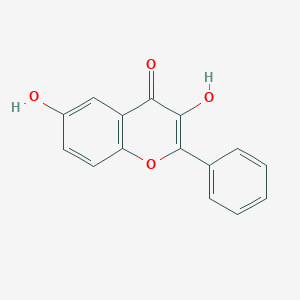
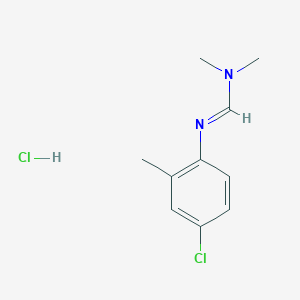
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
